molecular formula C18H28N4O3 B7351314 5-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carbonyl]-1,5-diazecan-2-one

5-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carbonyl]-1,5-diazecan-2-one

Cat. No. B7351314
M. Wt: 348.4 g/mol
InChI Key: KFKCYFHGANFBEO-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carbonyl]-1,5-diazecan-2-one is a chemical compound that has gained significant attention in scientific research. It is also known as Dexmedetomidine, a medication that is used to sedate patients during surgical procedures or intensive care.

Mechanism of Action

Dexmedetomidine works by binding to alpha-2 adrenergic receptors in the brain and spinal cord, which results in sedation and analgesia. It also has anxiolytic and sympatholytic effects, which make it useful for managing anxiety and stress in patients.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have various biochemical and physiological effects. It can reduce heart rate and blood pressure, which makes it useful for patients with cardiovascular disease. It can also reduce inflammation and oxidative stress, which are implicated in many diseases.

Advantages and Limitations for Lab Experiments

Dexmedetomidine has several advantages for lab experiments. It is a potent and selective alpha-2 adrenergic receptor agonist, which makes it useful for studying the role of these receptors in various physiological processes. However, it also has some limitations, such as its short half-life and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research on Dexmedetomidine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its use as an anesthetic agent in veterinary medicine. Additionally, there is ongoing research on the use of Dexmedetomidine in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of Dexmedetomidine involves the reaction of 2,3-dichloropyridine with 2-ethylpyrazole in the presence of a base. The resulting product is then reacted with (R)-3-hydroxytetrahydrofuran-2-one to yield 5-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carbonyl]-1,5-diazecan-2-one.

Scientific Research Applications

Dexmedetomidine has been extensively studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[(2R,3R)-2-(2-ethylpyrazol-3-yl)oxolane-3-carbonyl]-1,5-diazecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-22-15(6-10-20-22)17-14(8-13-25-17)18(24)21-11-5-3-4-9-19-16(23)7-12-21/h6,10,14,17H,2-5,7-9,11-13H2,1H3,(H,19,23)/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKCYFHGANFBEO-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)C(=O)N3CCCCCNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)N3CCCCCNC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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